N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE
Description
N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE is a compound that belongs to the class of pyridazinamine derivatives This compound is characterized by the presence of an imidazole ring, a methoxyphenyl group, and a pyridazinamine core
Properties
IUPAC Name |
6-imidazol-1-yl-N-(3-methoxyphenyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-12-4-2-3-11(9-12)16-13-5-6-14(18-17-13)19-8-7-15-10-19/h2-10H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIARCLKVYAKFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796414 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinamine Core: This step involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazinamine ring.
Introduction of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with the pyridazinamine intermediate.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the pyridazinamine-imidazole intermediate using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the methoxyphenyl group may enhance its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(1H-imidazol-1-yl)benzene: Another imidazole-containing compound with different biological and chemical properties.
5-[4-(benzyloxy)-3-methoxyphenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one: A structurally related compound with distinct functional groups.
Uniqueness
N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-(3-METHOXYPHENYL)AMINE is unique due to its specific combination of an imidazole ring, methoxyphenyl group, and pyridazinamine core. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
